N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine
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Description
Scientific Research Applications
Noncovalent Interactions and Crystal Structure Analysis
N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine has been studied for its noncovalent interactions and crystal structure. Researchers found that the orientation of the amino group differs in non-halogenated structures. Quantum Theory of Atoms-in-Molecules (QTAIM) was used to characterize intra- and intermolecular interactions. The study revealed significant roles of N–H⋯N hydrogen bonds and H–H bonding in the stabilization of these crystal structures (El-Emam et al., 2020).
Synthesis and Biological Evaluation
Another significant application includes the synthesis and biological evaluation of derivatives, specifically for their anti-inflammatory and analgesic properties. One study synthesized novel derivatives and evaluated them for these activities, noting potent activity in compounds with specific substituents. The semi-planar structure of these derivatives may be key to their reactivity with biological receptors (Kothamunireddy & Galla, 2021).
Antimicrobial and Surface Activities
The compound's derivatives were also used to synthesize heterocyclic compounds with various rings, displaying antimicrobial and surface activities. These activities highlight the versatility of N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine in generating compounds with diverse biological applications (El-Sayed et al., 2015).
Antihypertensive Properties
A study on some 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which are derivatives of this compound, showed antihypertensive activity. The hypotensive action was attributed to a relaxant effect on vascular smooth muscle, suggesting potential therapeutic applications in hypertension (Turner et al., 1988).
Synthesis and Characterization for Medicinal Chemistry
Research has also focused on the synthesis and characterization of derivatives of N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine for applications in medicinal chemistry. These derivatives are evaluated for their structural stability and potential interactions in various biological processes (Dani et al., 2013).
properties
IUPAC Name |
N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFHEOBZSVBCHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.